N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
Chemical Reactions Analysis
The analysis of chemical reactions involving this compound would require detailed knowledge of its reactivity and the conditions under which it is used. Unfortunately, specific information about the chemical reactions of this compound was not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific information about the physical and chemical properties of this compound was not found in the search results .Scientific Research Applications
Dual Inhibitory Activity on Thymidylate Synthase and Dihydrofolate Reductase
N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is part of a class of compounds demonstrating potent inhibitory activity against key enzymes involved in nucleotide biosynthesis: thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical for DNA synthesis and repair processes, making this compound and its analogues valuable for cancer research and potentially as therapeutic agents. A study detailed the synthesis and evaluation of classical and nonclassical analogues of this compound, highlighting their moderate to high potency against human TS and DHFR, illustrating the scaffold's conduciveness to dual enzyme inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antitumor and Antimicrobial Activities
Further investigations into derivatives of the core chemical structure have demonstrated a broad range of biological activities, including antitumor and antimicrobial effects. For instance, new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown potent anticancer activity against several human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines. These findings suggest the potential of these compounds in cancer therapy, with specific derivatives nearly as active as the standard chemotherapy drug doxorubicin (Hafez & El-Gazzar, 2017). In addition to antitumor activities, a series of N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been designed and synthesized, displaying significant antibacterial and anti-enzymatic potential, thereby indicating their usefulness in addressing bacterial infections and as enzyme inhibitors (Nafeesa et al., 2017).
Structural and Vibrational Spectroscopic Analysis
The structural characterization and vibrational spectroscopy of compounds within this chemical class have been explored, providing insights into their molecular geometry, intramolecular hydrogen bond formation, and intermolecular interactions. Such studies are fundamental for understanding the chemical and physical properties of these compounds, which is crucial for their potential application in drug design and development. Vibrational spectroscopic signatures obtained through Raman and Fourier transform infrared spectroscopy, supported by density functional theory calculations, have elucidated the stereo-electronic interactions leading to the stability of these molecules, offering a detailed perspective on their molecular structure and behavior (Jenepha Mary, Pradhan, & James, 2022).
Safety And Hazards
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[[5-(4-ethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S2/c1-3-14-5-8-16(9-6-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-15-7-4-13(2)17(22)10-15/h4-11H,3,12H2,1-2H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKZHJJHZZHTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
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